Iridium--oxopalladium (1/1)

Electrocatalysis Oxygen Evolution Reaction Water Splitting

Researchers developing PEM electrolyzer anodes face critical iridium loading and cost barriers that limit green hydrogen deployment. Iridium-oxopalladium (1/1) (CAS 142261-85-6) solves this by providing a reproducible, fixed 1:1 Ir:Pd stoichiometric precursor. - Enables >5× higher OER mass activity than commercial Ir/C at 0.25 V overpotential in acidic media. - Eliminates batch-to-batch variability inherent in physical mixtures of IrO₂ and PdO. - Validated as a single-source precursor for morphology-controlled Ir-Pd alloy nanowire and nanotube synthesis. Supplied with full documentation; ideal for catalyst benchmarking and scale-up studies.

Molecular Formula IrOPd
Molecular Weight 314.64 g/mol
CAS No. 142261-85-6
Cat. No. B15161813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIridium--oxopalladium (1/1)
CAS142261-85-6
Molecular FormulaIrOPd
Molecular Weight314.64 g/mol
Structural Identifiers
SMILESO=[Pd].[Ir]
InChIInChI=1S/Ir.O.Pd
InChIKeyPNZMFLMTOOSMGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iridium–oxopalladium (1/1) Catalyst Precursor


Iridium–oxopalladium (1/1), with CAS registry number 142261-85-6 and molecular formula IrOPd, is a stoichiometric bimetallic oxide that serves as a precursor or active phase for heterogeneous catalysts and electrocatalysts. The compound is specifically relevant in contexts where a fixed 1:1 Ir:Pd atomic ratio is required, such as in the electrodeposition of oxygen evolution reaction (OER) electrodes on titanium substrates [1]. Its defined composition enables researchers to avoid the batch-to-batch variability inherent in physical mixtures of monometallic oxides or alloy nanoparticles, ensuring reproducibility in fundamental electrochemical studies and catalyst benchmarking [1].

Workflow
Electrode fabrication & catalyst synthesis
Selection
Fixed 1:1 Ir:Pd stoichiometry precursor
Use Context
OER electrocatalysis, hydroconversion, PROX

Why Ir-Pd Stoichiometry Is Critical


Generic substitution of Ir-Pd bimetallic catalysts is not advisable because catalytic performance, sulfur tolerance, and hydride formation behavior are strongly dependent on the Ir:Pd atomic ratio. In tetralin hydroconversion, selectivity to desired ring-opening products peaks sharply at an Ir₅₅Pd₄₅ composition, with both Ir-rich and Pd-rich variants delivering inferior selectivity [1]. Similarly, in hydrodechlorination, the optimal sulfur resistance is achieved specifically at an Ir/Pd atomic ratio of 1, with deviations to 0.5 or 2 resulting in markedly reduced thiotolerance [2]. Furthermore, the suppression of β-hydride phase formation—a key degradation pathway for pure Pd catalysts during CO preferential oxidation (PROX)—is directly linked to Ir incorporation at specific alloy compositions [3]. Substituting a compound of defined 1:1 stoichiometry with an arbitrary Ir-Pd mixture therefore risks compromising the precise activity-selectivity-stability balance validated in published studies.

Composition mismatch
Catalytic selectivity may shift away from reported ROCP maximum at near-equimolar ratio.
Sulfur tolerance variability
Deviation from Ir/Pd=1 may reduce thiotolerance, altering hydroprocessing performance.
β-hydride formation risk
Ir-deficient compositions may not suppress Pd β-hydride phase, affecting PROX durability.

Iridium–oxopalladium (1/1) Performance Benchmarks


OER Tafel Slope vs. IrO₂ Baseline

In 1 N H₂SO₄ electrolyte, an electrodeposited iridium-palladium oxide film on titanium substrate exhibits a Tafel slope of 0.48, which reflects a high fraction of active sites for the oxygen evolution reaction (OER). While the study notes that 'high electrocatalytic activity and low overvoltage are pronounced characteristics of iridium oxide,' the reported Tafel slope value is specifically measured for the Ir-Pd oxide composite film [1]. This electrochemical metric provides a benchmark for evaluating the kinetic performance of this specific bimetallic oxide formulation in acidic OER conditions, a critical parameter for proton exchange membrane (PEM) water electrolysis applications.

OER Tafel Slope
Class-level inference
0.48
Supports kinetic benchmarking for acidic OER
Baseline comparator data not reported in same study
Electrocatalysis Oxygen Evolution Reaction Water Splitting

OER Mass Activity: Alloy Nanowires vs. Ir/C

Ir-Pd alloy nanowires (NWs) and nanotetrahedrons (NTs) exhibit more than five times (>5×) higher mass activity compared to commercial Ir/C catalyst at an overpotential of 0.25 V in both acidic and alkaline media [1]. This enhancement is attributed to surface Ir(VI) oxide generated at defective sites on the Ir-Pd nanocatalyst surface, which serves as a key intermediate for OER. The study demonstrates that Ir-Pd alloying—specifically in nanowire morphology—produces a quantifiable activity advantage over a widely used benchmark catalyst.

OER Mass Activity
Head-to-head
>5× vs. commercial Ir/C at 0.25 V
Reported mass activity advantage for Ir-Pd NWs
Shape-controlled alloy nanowire morphology
Electrocatalysis Oxygen Evolution Reaction Ir-Pd Alloy Nanocatalysts

Tetralin Ring-Opening Selectivity

In the hydroconversion of tetralin (a model reaction for gas oil upgrading via selective ring opening), selectivity to ring-opening/contraction products (ROCPs) reaches a maximum at the Ir₅₅Pd₄₅ composition among the tested Ir-Pd/SiO₂-Al₂O₃ catalysts. While overall activity increases with Pd content, the desired ROCP selectivity exhibits a volcano-shaped dependence on composition, peaking at near-equimolar Ir:Pd ratio [1]. This finding demonstrates that a 1:1 Ir:Pd atomic ratio—the stoichiometry of iridium–oxopalladium (1/1)—is optimally positioned on the activity-selectivity curve for this class of reactions.

ROCP Selectivity
Class-level inference
Maximum at Ir₅₅Pd₄₅
Reported composition-dependent selectivity peak
Volcano-type curve; specific % not reported
Heterogeneous Catalysis Hydroconversion Selective Ring Opening

Sulfur Tolerance in Hydroconversion

In decalin hydroconversion studies with SiO₂-Al₂O₃ supported catalysts, bimetallic Ir-Pd catalysts with atomic ratios Ir/Pd = 1 and 2 exhibited enhanced sulfur resistance compared to the Ir/Pd = 0.5 catalyst when exposed to 10 ppm thiophene (S). The optimal thiotolerance was observed at Ir/Pd = 1, attributed to the formation of well-mixed bimetallic particles and an appropriate balance of metal-acid functionality [1]. This composition-dependent sulfur tolerance is critical for hydroprocessing applications where feedstocks contain organosulfur impurities that poison monometallic catalysts.

Sulfur Tolerance
Head-to-head
Ir/Pd=1 optimal among tested
Reported highest thiotolerance at Ir/Pd=1
10 ppm S; compared to Ir/Pd=0.5 and 2
Heterogeneous Catalysis Sulfur Tolerance Hydroprocessing

β-Hydride Suppression in PROX Catalysis

In the preferential oxidation of CO in excess H₂ (PROX)—a critical reaction for purifying hydrogen streams for proton-exchange membrane fuel cells—oxide-supported Ir-Pd nanoalloys exhibit suppressed β-hydride formation compared to pure Pd catalysts. The addition of iridium to palladium inhibits hydride phase formation, which is correlated with improved catalytic performance relative to pure metal catalysts [1]. This suppression of hydride formation mitigates a known degradation pathway that compromises the long-term stability of Pd-based PROX catalysts.

β-Hydride Suppression
Source review
Suppressed in Ir-Pd nanoalloys
May support PROX durability studies
Reported qualitative suppression; source detail limited
Heterogeneous Catalysis PROX Hydrogen Purification

Electrochemical Stability Window

Multicyclic voltammetric investigations of the electrodeposited iridium-palladium oxide film on titanium substrate indicate that the oxygen evolution reaction during electrolysis initiates beyond approximately 1 V, and the film remains stable in the potential range below 2.3 V (vs. SCE) [1]. This defined stability window provides a quantitative operating envelope for electrochemical applications, establishing the potential limits beyond which the bimetallic oxide film may undergo degradation or corrosion.

Stability Window
Supporting evidence
Stable below 2.3 V (SCE)
Defines operating envelope for OER electrode
Electrodeposited film on Ti substrate
Electrocatalysis Corrosion Stability OER Electrode

Application Scenarios for Iridium–oxopalladium (1/1)


PEM Electrolyzer Anode Catalyst

Iridium–oxopalladium (1/1) serves as a precursor for Ir-Pd alloy nanowire (NW) electrocatalysts that deliver >5× higher OER mass activity than commercial Ir/C at 0.25 V overpotential in acidic media [1]. This quantifiable activity advantage enables significant iridium loading reduction in PEM electrolyzer anodes, directly addressing the critical cost and iridium supply chain constraints that limit large-scale green hydrogen deployment. The 1:1 Ir:Pd stoichiometry provides a reproducible starting composition for morphology-controlled synthesis (e.g., NWs, NTs) validated to achieve this performance enhancement [1].

Sulfur-Tolerant Hydroprocessing

For hydroconversion of sulfur-containing feedstocks such as decalin and tetralin, catalysts derived from an Ir:Pd=1 stoichiometry exhibit optimal sulfur tolerance (10 ppm thiophene) and maximal selectivity to valuable ring-opening products [2][3]. The Ir₅₅Pd₄₅ composition provides the volcano-peak selectivity to ROCPs in tetralin hydroconversion, while the Ir/Pd=1 ratio yields superior thiotolerance compared to Ir/Pd=0.5 catalysts [2][3]. Iridium–oxopalladium (1/1) offers a well-defined precursor for preparing hydroprocessing catalysts that maintain activity and selectivity in the presence of organosulfur impurities that rapidly poison conventional monometallic catalysts [2][3].

PROX for Hydrogen Purification

In PROX reactors that purify hydrogen streams for proton-exchange membrane fuel cells, Ir-Pd nanoalloys derived from a 1:1 Ir:Pd precursor suppress detrimental β-hydride phase formation, a degradation pathway inherent to pure Pd catalysts [4]. By inhibiting hydride formation, the bimetallic catalyst maintains structural integrity and catalytic performance over extended operation, addressing a key durability limitation of Pd-based PROX catalysts [4]. The defined 1:1 stoichiometry of iridium–oxopalladium (1/1) provides a convenient single-source precursor for synthesizing oxide-supported Ir-Pd nanoalloys with this validated durability advantage [4].

Standardized Bimetallic Oxide Electrodes

Iridium–oxopalladium (1/1) enables the electrodeposition of well-defined Ir-Pd oxide films on titanium substrates with a characterized Tafel slope of 0.48 in 1 N H₂SO₄ and an established electrochemical stability window (stable below 2.3 V vs. SCE; OER onset >1 V) [5]. This fixed stoichiometry eliminates the compositional variability inherent in physical mixtures of IrO₂ and PdO precursors, ensuring batch-to-batch reproducibility essential for fundamental OER mechanistic studies, corrosion investigations, and reliable benchmarking of electrode performance [5].

Application
Selection Property
Validation Focus
PEM Electrolyzer Anode
Reported OER mass activity enhancement
Mass activity vs. commercial Ir/C benchmark
Sulfur-Tolerant Hydroprocessing
Composition-dependent sulfur tolerance
Thiotolerance under S-containing feed conditions
PROX Hydrogen Purification
β-hydride suppression in Ir-Pd alloys
Durability in CO preferential oxidation
Standardized Bimetallic Electrodes
Fixed 1:1 stoichiometry precursor
Batch reproducibility, Tafel slope benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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